Idanpramine - 25466-44-8

Idanpramine

Catalog Number: EVT-1539517
CAS Number: 25466-44-8
Molecular Formula: C24H29N3O4
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Idanpramine is an imidazolidine-2,4-dione.
Source and Classification

Idanpramine is synthesized from various precursors through complex chemical reactions. It is classified under the category of psychoactive drugs, specifically as an antidepressant. Its classification is significant in pharmacology as it helps define its therapeutic uses and potential side effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of Idanpramine typically involves several key steps, including:

  1. Formation of the Core Structure: This involves creating the dibenzocycloheptene framework, which serves as the backbone for the molecule.
  2. Alkylation Reactions: Various alkyl groups are introduced to modify the properties of the compound, enhancing its pharmacological activity.
  3. Purification: Following synthesis, the compound undergoes purification processes such as recrystallization or chromatography to ensure high purity levels.

Recent studies have explored eco-friendly synthesis methods, including microwave-assisted reactions that reduce reaction times and improve yields while minimizing environmental impact .

Molecular Structure Analysis

Structure and Data

Idanpramine's molecular formula is C20_{20}H24_{24}N2_2. The structure consists of a dibenzocycloheptene core with two nitrogen atoms incorporated into the framework.

Key structural features include:

  • Tricyclic Framework: This contributes to its ability to interact with neurotransmitter systems.
  • Functional Groups: The presence of various functional groups allows for interaction with serotonin and norepinephrine transporters.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized Idanpramine .

Chemical Reactions Analysis

Reactions and Technical Details

Idanpramine can undergo several chemical reactions, including:

  • Hydrogenation: This reaction can modify double bonds in the molecular structure, potentially altering its pharmacological properties.
  • Oxidation: Oxidative processes can lead to various metabolites that may also exhibit biological activity.

The stability of Idanpramine under different conditions has been assessed using High-Performance Liquid Chromatography (HPLC), which helps in understanding its degradation pathways and shelf-life .

Mechanism of Action

Process and Data

The primary mechanism by which Idanpramine exerts its antidepressant effects involves:

  • Inhibition of Neurotransmitter Reuptake: Idanpramine inhibits the reuptake of norepinephrine and serotonin in the synaptic cleft, increasing their availability for receptor binding.
  • Receptor Interaction: It also interacts with various neurotransmitter receptors, which may contribute to its anxiolytic effects.

Studies have shown that this dual action can lead to significant improvements in mood and anxiety levels in patients suffering from depression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Idanpramine exhibits several notable physical and chemical properties:

  • Melting Point: The melting point typically ranges from 150°C to 160°C, indicating a stable solid form at room temperature.
  • Solubility: It is generally soluble in organic solvents such as ethanol and methanol but has limited solubility in water.
  • Stability: The compound shows good stability under normal storage conditions but may degrade when exposed to moisture or extreme temperatures.

Analytical techniques such as Infrared Spectroscopy (IR) provide insights into functional groups present in Idanpramine, aiding in characterizing its chemical nature .

Applications

Scientific Uses

Idanpramine is primarily used in clinical settings for treating major depressive disorder. Its applications extend beyond psychiatry; it has been investigated for potential uses in managing anxiety disorders due to its anxiolytic properties. Additionally, ongoing research explores its efficacy in combination therapies for enhanced therapeutic outcomes.

Introduction to Imipramine: Historical Context and Pharmacological Classification

The emergence of tricyclic antidepressants (TCAs) in the mid-20th century revolutionized psychopharmacology, shifting depression treatment from empirical methods like opium or electroconvulsive therapy toward targeted neurochemical modulation. Within this class, imipramine stands as the foundational compound, while idanpramine represents a structurally distinct agent developed for non-psychiatric indications. This section examines their historical trajectories and chemical classifications.

Discovery and Development of Tricyclic Antidepressants

The discovery of imipramine (G22355) resulted from targeted antipsychotic research. In 1955, Swiss psychiatrist Roland Kuhn collaborated with Geigy Pharmaceuticals to test chlorpromazine analogs at Münsterlingen Hospital. Initial trials focused on schizophrenia, but imipramine showed minimal antipsychotic efficacy. Kuhn observed paradoxical mood elevation in depressive schizophrenia patients, notably one catatonic patient who danced spontaneously after treatment [1] [7] [8].

Methodologically, Kuhn employed exploratory clinical observation rather than structured rating scales. He documented behavioral changes in 40 depressed patients: restoration of facial expressiveness, resumed social engagement, and disappearance of hypochondriac preoccupations. Notably, he reported delayed onset (2 days–4 weeks) and differential efficacy—endogenous depression responded better than reactive subtypes [1]. Despite Kuhn’s 1957 publication and Zurich Congress presentation, the findings initially garnered minimal attention. The term "antidepressant" was not yet established; Kuhn described imipramine as a "thymoleptic" (mood-affecting) agent [8]. Geigy eventually marketed imipramine as Tofranil in Switzerland (1957) and the U.S. (1959), catalyzing development of subsequent TCAs like amitriptyline [3] [5].

Idanpramine emerged later from structural explorations of non-TCA molecules. Its phenylhydantoin core diverged from imipramine’s dibenzazepine scaffold, reflecting targeted design for antimuscarinic gastrointestinal effects rather than serotonergic modulation [2] [6].

Structural and Functional Classification Within Tertiary Amines

Structural taxonomy distinguishes these agents:

  • Imipramine: A tertiary amine TCA featuring a three-ring system (dibenzazepine) with a dimethylaminopropyl side chain. The bent central ring confers stereochemical flexibility, enabling broad receptor interactions [3] [5].
  • Idanpramine: A phenylhydantoin derivative with two 4-methoxyphenyl groups at C5 and a piperidine-ethyl chain at N3. This planar imidazolidinedione core lacks the TCA’s central heterocyclic ring [2] [6] [9].

Pharmacological classification hinges on receptor affinity:

  • Imipramine primarily inhibits serotonin transporter (SERT) > norepinephrine transporter (NET), with Ki values of 1.3–1.4 nM (SERT) and 20–37 nM (NET). Secondary actions include antagonism at muscarinic (M1: Ki=42 nM), histaminergic (H1: Ki=7.6–37 nM), and α1-adrenergic receptors (Ki=32 nM) [5].
  • Idanpramine’s binding profile remains less characterized but aligns with antimuscarinic agents, likely targeting gastrointestinal M3 receptors. Its phenylhydantoin structure suggests negligible monoamine reuptake inhibition [6] [9].

Regulatory Milestones and FDA Approval History

Table: Key Regulatory Milestones for Imipramine

YearEventRegionSignificance
1957First market approvalSwitzerlandWorld’s first commercially available antidepressant
1959FDA approval (NDA 012380)United StatesDesignated for "hospitalized depressive states"
1960sExpansion to outpatient depressionGlobalBroadened therapeutic use beyond severe cases
1980Pediatric indication for enuresisMultipleFirst non-psychiatric use approved

Idanpramine has not achieved major regulatory approvals comparable to imipramine. Public records indicate experimental status, with ATC code A03AX06 (antispasmodics) assigned but no FDA/EMA marketing authorizations [2] [6]. Its development appears confined to functional gastrointestinal disorders without psychiatric indications.

Imipramine’s approval pathway lacked modern clinical trial rigor. The FDA accepted Kuhn’s open-label observations and case series as sufficient evidence, reflecting 1950s regulatory standards. Post-marketing requirements emerged later, including ECG monitoring protocols for overdose risk [3] [5].

Properties

CAS Number

25466-44-8

Product Name

Idanpramine

IUPAC Name

5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C24H29N3O4/c1-30-20-10-6-18(7-11-20)24(19-8-12-21(31-2)13-9-19)22(28)27(23(29)25-24)17-16-26-14-4-3-5-15-26/h6-13H,3-5,14-17H2,1-2H3,(H,25,29)

InChI Key

HVYGXNYMNHSBGD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3CCCCC3)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3CCCCC3)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.